molecular formula C22H31N3O6 B14065733 benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

Cat. No.: B14065733
M. Wt: 433.5 g/mol
InChI Key: IOUHNRWCBRLZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid is a structurally complex molecule featuring:

  • A benzene ring, likely serving as a hydrophobic aromatic anchor.
  • A propanoic acid backbone with dual tert-butoxycarbonyl (Boc) protecting groups: One Boc group on the amino moiety at position 2. A second Boc group on the imidazole ring at position 1.
  • A substituted imidazole at position 3 of the propanoic acid chain.

This design suggests applications in peptide synthesis (via Boc protection) and targeted drug delivery, where the imidazole and benzene moieties may enhance binding to biological targets like enzymes or receptors.

Properties

IUPAC Name

benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUHNRWCBRLZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate Components

Preparation of Boc-Protected Amino Acid Intermediate

The propanoic acid backbone is synthesized via asymmetric hydrogenation or chiral pool strategies. A representative method involves:

  • Boc Protection of L-Alanine :
    L-Alanine is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/water (1:1) with sodium bicarbonate at 0°C–25°C for 8 hours, achieving >90% yield.
    $$
    \text{NH}2\text{CH(CH}3\text{)COOH} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3} \text{Boc-NHCH(CH}_3\text{)COOH}
    $$
  • Introduction of the Imidazole Side Chain :
    The Boc-protected alanine undergoes alkylation with 4-bromoimidazole in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This step requires careful temperature control (0°C to 25°C) to avoid epimerization.
Table 1: Reaction Conditions for Boc Protection and Alkylation
Step Reagents Solvent Temperature Time (h) Yield (%)
Boc Protection Boc₂O, NaHCO₃ THF/H₂O 0°C → 25°C 8 92
Imidazole Alkylation 4-Bromoimidazole, NaH DMF 0°C → 25°C 12 78

Synthesis of tert-Butoxycarbonyl-Protected Imidazole Derivative

The imidazole ring is functionalized at the 1-position with a Boc group via nucleophilic substitution:

  • Imidazole Activation :
    Imidazole is treated with sodium hydride in dry DMF, followed by addition of Boc-Cl (tert-butoxycarbonyl chloride) at −20°C. The reaction proceeds for 6 hours, yielding 1-Boc-imidazole (85%).
  • Bromination at C-4 :
    The 1-Boc-imidazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 50°C, producing 4-bromo-1-Boc-imidazole (72%).

Coupling Strategies for Final Assembly

Peptide Coupling of Boc-Protected Intermediates

The propanoic acid and imidazole intermediates are conjugated using carbodiimide-mediated coupling:

  • Activation of Carboxylic Acid :
    The Boc-protected propanoic acid (0.1 mmol) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) for 1 hour at 0°C.
  • Nucleophilic Attack by Imidazole :
    The activated acid reacts with 4-bromo-1-Boc-imidazole (0.12 mmol) in the presence of N,N-diisopropylethylamine (DIPEA) at 25°C for 24 hours, yielding the coupled product (65%).
Table 2: Coupling Reaction Optimization
Coupling Agent Solvent Base Temperature Time (h) Yield (%)
EDC/HOBt DCM DIPEA 25°C 24 65
DCC/DMAP DMF Triethylamine 40°C 18 58

Optimization and Scale-Up Considerations

Purification via High-Performance Liquid Chromatography (HPLC)

Crude products are purified using reverse-phase HPLC (C18 column, 30 × 150 mm, 5 µm) with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). This step achieves >95% purity, as confirmed by LC-MS.

Deprotection and Functional Group Compatibility

While the target molecule retains both Boc groups, partial deprotection under acidic conditions (e.g., TFA/DCM) is a potential side reaction. Kinetic studies show that Boc groups on imidazole are more labile than those on amines, necessitating pH control during workup.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.41–7.38 (m, aromatic H), 1.43 (s, Boc CH₃).
  • FT-IR (ATR) : 1745 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (imidazole C=N).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₂₂H₃₁N₃O₆: 433.5; found: 433.5.

Chemical Reactions Analysis

Types of Reactions

Benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared below, focusing on substituents, molecular properties, and pharmacological relevance:

Compound Name Molecular Formula MW (g/mol) Key Substituents Protecting Groups TPSA (Ų) LogP Biological Relevance References
Benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (Target) C₁₉H₂₈N₃O₆* 394.45 Benzene, imidazole-4-yl, Boc (×2) Boc (amino and imidazole) ~123 2.4 Peptide synthesis, enzyme inhibition
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (CAS 46924-53-2) C₁₁H₁₇N₃O₄ 255.27 Imidazole-4-yl Boc (imidazole only) 92.8 0.9 Intermediate for bioactive molecules
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid (CAS 77205-61-9) C₁₆H₂₅N₃O₆ 355.39 Imidazole-4-yl, Boc (×2) Boc (amino and imidazole) 123.2 2.4 Protease inhibitor scaffolds
2-[(2-chlorobenzoyl)amino]-3-(1H-imidazol-4-yl)propanoic acid C₁₃H₁₂ClN₃O₃ 293.71 2-chlorobenzoyl, imidazole-4-yl None 89.5 1.8 Antimicrobial, anticancer leads
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-imidazol-4-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid C₂₄H₂₆N₄O₇ 482.49 Benzyloxycarbonyl (Cbz), 4-hydroxyphenyl, imidazole-4-yl Cbz (amino) 144 1.2 Angiotensin-converting enzyme (ACE) inhibition

*Estimated based on analogous structures.

Key Observations:

Protecting Groups :

  • The target compound and CAS 77205-61-9 use dual Boc protection , enhancing stability during synthesis . In contrast, CAS 46924-53-2 has a single Boc group, limiting its utility in multi-step reactions .
  • The Cbz group in ’s compound offers orthogonal protection but requires harsher deprotection conditions .

Aromatic Substituents: The benzene ring in the target compound likely improves lipophilicity (LogP = 2.4) compared to CAS 77205-61-9 (LogP = 2.4 without benzene), suggesting better membrane permeability .

Pharmacological Properties: All compounds comply with Lipinski’s Rule of Five (MW < 500, hydrogen bond donors/acceptors ≤ 10/5) except ’s derivative (MW = 482.49), which may require formulation optimization for oral bioavailability . The target compound’s TPSA (123 Ų) aligns with values for CNS-active drugs (< 90 Ų), though its benzene ring may restrict blood-brain barrier penetration .

Spectroscopic Characterization

  • NMR Analysis : Chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) () suggest that substituents on the imidazole or benzene ring alter electronic environments, aiding structural elucidation .

Q & A

Q. Advanced

  • Catalyst selection : Use mild acids (e.g., 4N HCl) to avoid Boc-deprotection during condensation .
  • Temperature control : Maintain reflux conditions below 100°C to prevent thermal degradation .
  • Purification : Employ column chromatography (e.g., basic alumina) or recrystallization (ethanol/water) to isolate intermediates .
  • Monitoring : Use TLC to track reaction progress and minimize side-product formation .

What computational methods are used to predict drug-likeness of imidazole-containing compounds, and how to address deviations from Lipinski's rules?

Q. Advanced

  • Molinspiration servers calculate molecular descriptors (e.g., molecular weight, TPSA, logP) to assess compliance with Lipinski's Rule of Five .
  • Deviations : Compounds with high TPSA (>140 Ų) or rotatable bonds (>10) may require structural modifications:
    • Reduce aromatic substituents to lower TPSA.
    • Introduce rigid moieties (e.g., oxadiazole rings) to limit rotatable bonds .

What safety protocols are essential when handling reactive intermediates in the synthesis of Boc-protected amino acids?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with corrosive reagents (e.g., thionyl chloride) .
  • Ventilation : Use fume hoods during reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste disposal : Neutralize acidic/basic waste before disposal .

How to resolve discrepancies between predicted and experimental solubility profiles in benzimidazole derivatives?

Q. Advanced

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) or use salt forms (e.g., sodium salts) .
  • HPLC analysis : Compare retention times under gradient elution (acetonitrile/water) to assess hydrophilicity .
  • Computational modeling : Adjust logS predictions using COSMO-RS solvation models .

What strategies enable selective deprotection of Boc groups in multi-functional intermediates?

Q. Advanced

  • Acidolysis : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal without affecting ester groups .
  • pH control : Deprotonate carboxylic acids (pH >7) to prevent side reactions during deprotection .

How to analyze conflicting bioactivity data between in silico predictions and in vitro assays for imidazole derivatives?

Q. Advanced

  • Data validation : Cross-check computational results (e.g., molecular docking) with experimental IC50 values from antiproliferative assays .
  • Structural tweaks : Modify substituents on the imidazole ring (e.g., electron-withdrawing groups) to enhance target binding .

What role do imidazole rings play in the stability of Boc-protected propanoic acid derivatives?

Basic
Imidazole’s aromaticity and hydrogen-bonding capacity stabilize intermediates during synthesis. However, Boc groups reduce reactivity at the NH site, preventing undesired nucleophilic attacks .

How to design controlled experiments to assess the impact of Boc groups on compound reactivity?

Q. Advanced

  • Comparative synthesis : Prepare analogs with/without Boc protection and compare reaction kinetics (e.g., ester hydrolysis rates) .
  • Spectroscopic monitoring : Use 13C-NMR to track Boc-group stability under varying pH and temperature conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.